molecular formula C5H6BrN B8452845 Pyridinium bromide

Pyridinium bromide

Cat. No.: B8452845
M. Wt: 160.01 g/mol
InChI Key: BBFCIBZLAVOLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridinium bromide is a useful research compound. Its molecular formula is C5H6BrN and its molecular weight is 160.01 g/mol. The purity is usually 95%.
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Q & A

Q. Basic: What are the recommended methods for synthesizing alkyl-substituted pyridinium bromide ionic liquids, and how do alkyl chain lengths influence their physicochemical properties?

Answer:
Alkyl-substituted pyridinium bromides (e.g., 1-dodecylthis compound, C₁₂PyBr) are synthesized by quaternizing pyridine with alkyl bromides. For example, 1-hexadecylthis compound (C₁₆PyBr) is prepared by reacting pyridine with 1-bromohexadecane under reflux conditions in anhydrous solvents . The alkyl chain length significantly impacts properties such as melting point, solubility, and surface activity. Longer chains (e.g., C₁₈) enhance hydrophobicity and reduce critical micelle concentration (CMC), making them suitable for applications like surfactants or electrolytes . Structural confirmation requires ¹H NMR (e.g., using deuterated DMSO for resolving alkyl and pyridinium proton signals) and elemental analysis .

Q. Advanced: How can researchers design experiments to evaluate the cytotoxic efficacy of this compound derivatives against cancer cell lines, and what factors contribute to variability in IC₅₀ values?

Answer:
Cytotoxicity assays involve treating cancer cells (e.g., A-549 lung carcinoma) with this compound derivatives at varying concentrations (10–140 mg/mL) and using the MTT assay to measure cell viability after 24 hours . Advanced protocols include:

  • Morphological analysis : Phase-contrast microscopy to observe apoptosis-related changes (e.g., cell shrinkage, detachment) .
  • DAPI staining : Fluorescence microscopy to detect chromatin condensation and nuclear fragmentation .
    Variability in IC₅₀ values arises from structural factors:
  • Monomeric vs. dimeric structures : Dimeric pyridinium bromides (e.g., m-xylene-linked derivatives) often show lower IC₅₀ (20 mg/mL) compared to flexible dimers (100 mg/mL) due to enhanced membrane interaction .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) increase electrophilicity, enhancing cytotoxicity .

Q. Basic: What spectroscopic and thermal analysis techniques are critical for characterizing the structural and phase behavior of this compound compounds?

Answer:

  • ¹H NMR : Resolves pyridinium ring protons (δ 8.5–9.5 ppm) and alkyl chain protons (δ 0.5–2.5 ppm) using deuterated DMSO .
  • DSC (Differential Scanning Calorimetry) : Identifies phase transitions, such as solid-solid transitions in (bis)thiourea this compound at 150 K (first-order) and 180 K (second-order) .
  • Dielectric spectroscopy : Measures ion dynamics and dielectric relaxation to study order-disorder transitions in crystalline phases .

Q. Advanced: In studying phase transitions in this compound complexes, how should dielectric spectroscopy data be interpreted alongside differential scanning calorimetry results?

Answer:
Dielectric spectroscopy reveals ion mobility changes during phase transitions. For example, in (bis)thiourea this compound:

  • T₁ = 180 K (second-order transition) : Dielectric permittivity shows a gradual increase, correlating with DSC-detected latent heat absence .
  • T₂ = 150 K (first-order transition) : A sharp permittivity drop indicates restricted ion motion due to structural ordering, confirmed by DSC enthalpy changes . Cross-referencing dielectric anomalies with DSC thermograms ensures accurate assignment of transition mechanisms.

Q. Basic: What are the best practices for ensuring reproducibility in the synthesis of this compound derivatives, particularly regarding purity and structural confirmation?

Answer:

  • Purification : Recrystallization from ethanol/acetone mixtures removes unreacted alkyl bromides .
  • Purity assessment : Melting point analysis (e.g., this compound perbromide melts at 188–190°C) and HPLC .
  • Structural validation : ¹H/¹³C NMR, FT-IR (C-Br stretch at ~600 cm⁻¹), and comparison with literature data .
  • Documentation : Detailed experimental protocols (solvent ratios, reaction times) as per Beilstein Journal of Organic Chemistry guidelines to enable replication .

Q. Advanced: What molecular docking approaches are employed to investigate the interaction mechanisms between this compound derivatives and biological targets?

Answer:

  • Software : AutoDock Tools (ADT) and AutoDock Vina for docking studies .
  • Protocol :
    • Optimize ligand geometry (e.g., this compound derivatives) using ChemDraw and Gaussian.
    • Prepare protein targets (e.g., EGFR kinase) by removing water molecules and adding polar hydrogens.
    • Use genetic algorithms to explore binding poses, with binding affinity calculated via the Lamarckian model .
  • Validation : Compare docking scores (e.g., binding energy < −6 kcal/mol) with experimental IC₅₀ values to identify structure-activity relationships .

Q. Advanced: How are this compound derivatives utilized as additives in bromine-generating electrochemical cells, and what synthesis optimizations enhance their performance?

Answer:
Alkyl 3-methyl pyridinium bromides (e.g., 3-methyl-1-octylthis compound) act as bromine-complexing agents in Zn/Br₂ batteries, preventing bromine diffusion . Synthesis optimizations include:

  • Alkyl chain tuning : Longer chains (C₁₀–C₁₈) improve bromine sequestration but may reduce ionic conductivity .
  • Concentration : 0.5–1.0 M aqueous solutions achieve optimal electrolyte stability .
    Performance is evaluated via cyclic voltammetry and charge-discharge cycling .

Q. Basic: What safety protocols should be followed when handling this compound derivatives in laboratory settings?

Answer:

  • Hazard mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (R36/37/38) .
  • Ventilation : Handle in fume hoods to avoid inhalation of fine powders .
  • Storage : Keep in airtight containers away from oxidizers (e.g., dichromates) to prevent combustion .
  • Waste disposal : Neutralize bromide residues with NaHCO₃ before aqueous disposal .

Properties

Molecular Formula

C5H6BrN

Molecular Weight

160.01 g/mol

IUPAC Name

pyridin-1-ium;bromide

InChI

InChI=1S/C5H5N.BrH/c1-2-4-6-5-3-1;/h1-5H;1H

InChI Key

BBFCIBZLAVOLCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[NH+]C=C1.[Br-]

Origin of Product

United States

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